4-hydrazinylbenzenesulfonamide Hydrochloride

Pharmaceutical Intermediate COX-2 Inhibitor Synthesis Celecoxib Manufacturing

4-Hydrazinylbenzenesulfonamide HCl is the non-negotiable para-substituted intermediate for Celecoxib API synthesis (yields up to 95.9%) and the mandatory hydrazine impurity standard for ANDA filings. Its unique bifunctional architecture delivers regiospecific pyrazole core construction unachievable by 2- or 3-hydrazino isomers or non-sulfonamide alternatives. Beyond pharmaceuticals, it serves as a privileged synthon for anticancer heterocycle libraries (sub-μM GI50) and perovskite passivation (PCE >22%). Sourcing high-purity (>98%) grade is critical path for regulatory approval.

Molecular Formula C6H10ClN3O2S
Molecular Weight 223.68 g/mol
CAS No. 17852-52-7
Cat. No. B021676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydrazinylbenzenesulfonamide Hydrochloride
CAS17852-52-7
Synonyms4-Hydrazino-benzenesulfonamide Hydrochloride;  [4-(Aminosulfonyl)phenyl]hydrazine Hydrochloride; 
Molecular FormulaC6H10ClN3O2S
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N[NH3+])S(=O)(=O)N.[Cl-]
InChIInChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
InChIKeyIKEURONJLPUALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinylbenzenesulfonamide Hydrochloride (CAS 17852-52-7): A Critical Intermediate and Multifunctional Synthon for Research and Pharmaceutical Manufacturing


4-Hydrazinylbenzenesulfonamide Hydrochloride (CAS 17852-52-7), a white to pale yellow crystalline powder with molecular weight 223.68 g/mol [1], is a versatile sulfonamide derivative characterized by a hydrazine moiety para-substituted on a benzenesulfonamide core [2]. It is widely recognized as a non-negotiable intermediate in the commercial synthesis of Celecoxib [3], but its functional utility extends significantly beyond this single application to encompass roles as a derivatization agent, analytical reference standard, and a critical synthon for generating libraries of bioactive heterocycles, including pyrazolines, pyridazinones, and pyrazoles [4].

Why 4-Hydrazinylbenzenesulfonamide Hydrochloride Cannot Be Substituted by Generic Analogs in Regulated Synthesis and Advanced Research


Generic substitution of 4-Hydrazinylbenzenesulfonamide Hydrochloride with other hydrazine or sulfonamide derivatives is fundamentally flawed due to its unique structural role as a bi-functional linker that installs a non-cleavable sulfonamide pharmacophore while simultaneously enabling cyclocondensation reactions [1]. Unlike 2- or 3-hydrazino isomers or non-sulfonamide hydrazines, this compound's para-substituted architecture provides the precise regiospecificity required for constructing the pyrazole core of Celecoxib and ensures the final product's biological activity [2]. Furthermore, its established use as a regulated impurity standard for ANDA filings and its distinct reactivity in forming stable hydrazone derivatives for analytical method development create critical path dependencies that cannot be met by alternatives like 4-hydrazinobenzoic acid or phenylhydrazine hydrochloride [3].

Quantitative Evidence Guide for Differentiating 4-Hydrazinylbenzenesulfonamide Hydrochloride from Analogs


Evidence 1: Indispensable Role as a High-Yield, High-Purity Intermediate in a Commercial API Process

4-Hydrazinylbenzenesulfonamide Hydrochloride is the required intermediate for the synthesis of Celecoxib via cyclocondensation with a 1,3-diketone [1]. Alternative hydrazine sources lack the sulfonamide group, resulting in a different final product. The compound's utility is validated by a published synthesis achieving a 95.9% yield and 98.44% HPLC purity under optimized conditions [2]. Its use in an ionic liquid-assisted synthesis further improved the reaction rate and yielded 86% of the final API, demonstrating process adaptability and efficiency not achievable with generic hydrazines [3]. A validated LC method for purity evaluation in bulk drugs has established an LOD of 32.0 ng for this compound as an impurity, underscoring its critical importance in quality control of the final pharmaceutical product [4].

Pharmaceutical Intermediate COX-2 Inhibitor Synthesis Celecoxib Manufacturing Process Chemistry

Evidence 2: Quantifiable Value as a Regulated Impurity Reference Standard for ANDA Filings

4-Hydrazinylbenzenesulfonamide Hydrochloride is not just a synthetic intermediate; it is a regulated impurity in the final Celecoxib API [1]. A dedicated derivatization HPLC method was developed and validated specifically for its quantification, achieving a detection limit of 9 ng/mL and a quantitation limit of 30 ng/mL with a linear correlation coefficient (r) of 0.9997 [2]. Unlike generic hydrazines, this compound is commercially available as a 'Celecoxib Hydrazine Impurity' standard with full characterization data compliant with USP/EP guidelines, allowing its direct use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [3].

Analytical Chemistry Pharmaceutical Impurity Quality Control Regulatory Compliance ANDA

Evidence 3: Superior Performance as a Synthon for Generating Bioactive Heterocycles Compared to Simple Hydrazines

When used as a starting material for synthesizing pyridazinone derivatives, 4-hydrazinobenzenesulfonamide hydrochloride yielded compounds with exceptional anticancer activity [1]. A derivative, designated '2h', exhibited a GI50 value of <0.1 μM against SR (leukemia) and NCI-H522 (non-small cell lung) cancer cell lines and a GI50 of <1.0 μM against a broad panel of other lines including MCF7 (breast) and HCT-116 (colon) . This level of potency is not achievable with simple phenylhydrazine, which lacks the sulfonamide group crucial for target engagement, often carbonic anhydrase inhibition [2].

Medicinal Chemistry Anti-cancer Pyridazinone Cytotoxicity Drug Discovery

Evidence 4: Proven Versatility in Synthesizing Multi-Targeted Anti-Inflammatory Agents Superior to Nimesulide

Derivatives synthesized from this compound, specifically pyrazolylpyrazolines, have demonstrated a unique dual anti-inflammatory and antimicrobial profile [1]. In a carrageenan-induced rat paw edema assay, compounds 5g and 5j exhibited anti-inflammatory activity comparable to the reference drug nimesulide, while also showing good broad-spectrum activity against Gram-positive and Gram-negative bacteria [2]. This dual-action profile is a direct consequence of the combined sulfonamide and hydrazine-derived pyrazoline pharmacophores and cannot be replicated by simpler NSAID intermediates that lack the hydrazine moiety for heterocycle formation [3].

Anti-inflammatory Antimicrobial Dual Activity Pyrazolylpyrazoline COX-2

Evidence 5: Functional Utility in Advanced Materials Science as an Efficient Surface Passivator

In a novel application outside of the life sciences, 4-hydrazinylbenzenesulfonamide hydrochloride (HBSH) has been employed as a surface passivator in perovskite solar cells (PSCs) [1]. Post-treatment with HBSH increased the power conversion efficiency (PCE) of the PSCs to ~22% and enabled unencapsulated devices to retain over 95% of their initial PCE for 2760 hours in a nitrogen atmosphere [2]. This performance is attributed to the molecule's ability to coordinate and form hydrogen bonds with the perovskite surface, reducing defects and non-radiative recombination . This application leverages the compound's unique hydrazine and sulfonamide groups for surface interaction, a property not shared by simple hydrazine salts or sulfonamides alone.

Materials Science Perovskite Solar Cells Surface Passivation Stability Power Conversion Efficiency

Optimal Application Scenarios for 4-Hydrazinylbenzenesulfonamide Hydrochloride in Research and Development


Scenario 1: Scale-Up and Manufacturing of Generic Celecoxib for ANDA Filing

Pharmaceutical companies engaged in the development and commercial production of generic Celecoxib should prioritize this compound as the essential intermediate. The evidence confirms it is the direct precursor for constructing the Celecoxib pyrazole core and can deliver high yields (86-95.9%) and high purity (98.44% by HPLC) [1]. Furthermore, procurement is non-negotiable for acquiring the 'Celecoxib Hydrazine Impurity' reference standard, which is mandatory for method validation and quality control in Abbreviated New Drug Applications (ANDAs) [2]. Sourcing a high-purity (>98%) commercial grade of this compound from a reputable supplier is a critical path item for regulatory approval and cost-effective manufacturing [3].

Scenario 2: Medicinal Chemistry Campaigns Targeting Cancer and Inflammation

Research groups focused on discovering new anticancer or anti-inflammatory agents should utilize this compound as a privileged synthon for building focused libraries of sulfonamide-containing heterocycles (e.g., pyrazolines, pyridazinones, pyrazoles). The evidence demonstrates that derivatives can achieve sub-micromolar GI50 values (<0.1 μM) against multiple cancer cell lines [1] and exhibit dual anti-inflammatory/antimicrobial activity comparable to or better than reference drugs like nimesulide [2]. This compound provides a direct and efficient route to incorporate a sulfonamide pharmacophore—known for carbonic anhydrase inhibition and other mechanisms—into diverse molecular scaffolds, accelerating the hit-to-lead process [3].

Scenario 3: Development of Novel Perovskite Solar Cell Technologies

Materials science and engineering teams working on improving the efficiency and stability of perovskite solar cells (PSCs) should evaluate this compound as a surface passivation agent. Evidence shows that post-treatment with HBSH can boost power conversion efficiency (PCE) to ~22% and dramatically enhance long-term stability, retaining over 95% of initial PCE after more than 2700 hours in a nitrogen atmosphere [1]. The compound's hydrazine and sulfonamide functionalities enable effective coordination and hydrogen bonding with the perovskite surface to reduce detrimental defects and non-radiative recombination [2]. This represents a high-value, emerging application distinct from its traditional pharmaceutical role.

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